molecular formula C30H46O6 B191798 Medicagenic acid CAS No. 599-07-5

Medicagenic acid

Katalognummer: B191798
CAS-Nummer: 599-07-5
Molekulargewicht: 502.7 g/mol
InChI-Schlüssel: IDGXIXSKISLYAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Medicagenic acid is a triterpenoid saponin predominantly found in Medicago species, such as alfalfa (Medicago sativa) and Medicago truncatula. It is characterized by a hydroxylated oleanane-type skeleton with carboxyl groups at C-23 and C-28, often conjugated with sugar moieties (e.g., glucuronic acid, arabinose, rhamnose, or xylose) at positions C-3 and/or C-28 . This compound is biosynthesized via the mevalonate pathway and has been extensively studied for its ecological and pharmacological roles, including allelopathic, antifungal, insecticidal, and autotoxic activities . This compound is particularly notable for its high autotoxicity in alfalfa, inhibiting seed germination and seedling growth at concentrations as low as 500 ppm .

Vorbereitungsmethoden

  • Castanogenin can be obtained from the roots of Herniaria glabra .
  • specific synthetic routes and industrial production methods are not extensively documented in the literature.
  • Analyse Chemischer Reaktionen

    • Castanogenin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
    • Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind nicht gut dokumentiert.
    • Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen ab.
  • Wissenschaftliche Forschungsanwendungen

    Cholesterol-Lowering Effects

    Mechanism of Action
    Medicagenic acid has been shown to lower plasma cholesterol levels effectively. Research indicates that a purified preparation of this compound saponin can reduce plasma cholesterol by approximately 20%, with significant reductions in high-density lipoprotein (HDL) and triglycerides as well . The mechanism behind this effect involves enhancing the elimination of body-synthesized cholesterol, making it a potential therapeutic agent for hypercholesterolemia and hyperlipidemia.

    Comparative Efficacy
    In studies comparing this compound saponin to other saponins, such as soyasaponin B, it was found that this compound required significantly lower doses to achieve similar biological responses. For instance, dosages as low as 10% of the soyasaponin B dose were effective . This efficiency suggests that this compound could be a preferred choice for formulations aimed at cholesterol management.

    Prevention of Urinary Stones

    Inhibition of Calcium Oxalate Crystallization
    Recent studies have explored the potential of this compound's metabolites in preventing urinary stone formation, particularly calcium oxalate stones. In vitro assays demonstrated that hepatic metabolites of this compound could inhibit the aggregation of calcium oxalate crystals and reduce their retention in renal tubular cells. This dual action could significantly lower the risk of stone formation .

    Experimental Findings
    The crystallization assay results indicated a tentative effect on crystal aggregation when treated with this compound metabolites. Although the inhibition was less pronounced compared to other compounds like aescin, it still showed promise for future therapeutic applications in urology .

    Nutraceutical and Functional Food Applications

    Food Supplementation
    this compound is increasingly recognized for its potential use as a food supplement or in functional foods due to its favorable taste profile compared to other saponins. Its incorporation into dietary products could enhance their health benefits, particularly concerning cardiovascular health and metabolic regulation .

    Health Benefits Beyond Cholesterol Management
    Beyond its lipid-lowering effects, this compound is believed to support overall health by providing antioxidant properties and enhancing immune function. These benefits make it an attractive candidate for inclusion in dietary supplements aimed at promoting wellness and preventing chronic diseases .

    Case Studies and Research Findings

    StudyFocusFindings
    Peeters et al. (2020)Urinary Stone PreventionThis compound metabolites inhibited calcium oxalate crystal aggregation and retention in vitro.
    Patent US20090318377A1Cholesterol ManagementThis compound saponin reduced plasma cholesterol levels significantly at lower doses compared to soyasaponin B.
    Massiot (1988)General Health BenefitsThis compound linked to hypocholesterolemic activity and potential immune support.

    Wirkmechanismus

    • The exact mechanism by which Castanogenin exerts its effects remains an area of ongoing research.
    • It likely interacts with specific molecular targets and pathways, but detailed studies are needed.
  • Vergleich Mit ähnlichen Verbindungen

    Structural and Functional Differences

    Medicagenic acid shares structural similarities with other triterpenoid saponins, such as zanhic acid, hederagenin, bayogenin, and soyasapogenol B, but differs in hydroxylation patterns and sugar substitutions. Key distinctions include:

    Compound Core Structure Modifications Sugar Moieties (Common Positions) Biological Activities
    This compound 2β,3β,16α-trihydroxyolean-12-en-23,28-dioic acid 3-O-glucuronide (GlcA), 28-O-arabinorhamnosylxyloside (AraRhaXyl) Autotoxicity (68.7% inhibition of alfalfa germination at 500 ppm) ; antifungal ; insecticidal
    Zanhic acid 2β,3β,16α-trihydroxyolean-12-en-23,28-dioic acid (same aglycone as this compound) 3-O-glucoside (Glc), 28-O-glucoside (Glc) Lower autotoxicity compared to this compound ; nematocidal activity
    Hederagenin 3β,23-dihydroxyolean-12-en-28-oic acid 3-O-glucoside (Glc), 28-O-glucuronide (GlcA) Weak autotoxicity; moderate antifungal activity
    Bayogenin 3β,16α,23-trihydroxyolean-12-en-28-oic acid 3-O-glucuronide (GlcA), 28-O-arabinorhamnoside (AraRha) Low autotoxicity; high recovery in analytical assays (83.1%)
    Soyasapogenol B 3β,21β,22β,24-tetrahydroxyolean-12-en-28-oic acid No sugar moieties (aglycone) No autotoxicity; PPARγ agonist (Kd = 51.6 μM)

    Antifungal and Insecticidal Effects

    • This compound exhibits potent fungistatic activity against Trichoderma viride and inhibits larval growth in Ostrinia nubilalis and Tenebrio molitor .
    • Zanhic acid tridesmoside shows comparable insecticidal activity but lower antifungal efficacy .

    Autotoxicity in Alfalfa

    • This compound reduces alfalfa seed germination to 68.7% at 500 ppm, significantly higher than its glycosylated derivatives (e.g., 3-GlcA,28-AraRha this compound glycoside: ~75% germination) .

    Metabolic and Pharmacological Profiles

    • This compound and its derivatives (e.g., 3-O-glucuronide) are metabolized during colonic biotransformation, releasing bioactive aglycones .

    Analytical and Ecological Differentiation

    Quantitative Distribution in Medicago Species

    Species This compound (%) Hederagenin (%) Bayogenin (%) Zanhic Acid (%) Soyasapogenol B (%)
    M. hybrida 32.7 ± 1.3 23.2 ± 1.3 19.0 ± 0.8 15.3 ± 0.2 -
    M. truncatula 18.1 ± 0.8 - - 20.3 ± 0.7 24.8 ± 0.6
    M. heyniana - 37.6 ± 2.3 39.4 ± 0.8 - -
    M. lupulina 46.4 ± 1.7 - - 15.3 ± 0.2 -

    Data adapted from GC/FID and GC/MS analyses .

    Analytical Parameters

    Compound LOD (µg/mL) LOQ (µg/mL) Recovery (%) Retention Time (min)
    This compound 0.50 1.50 71.0 ± 6.0 20.54
    Bayogenin 0.30 0.90 83.1 ± 5.0 21.82
    Hederagenin 0.05 0.15 85.0 ± 4.2 24.88

    Calibration data from UPLC-ELSD analyses .

    Ecological and Agricultural Implications

    This compound’s autotoxicity limits its utility in alfalfa monocropping but enhances allelopathic weed control . In contrast, zanhic acid and soyasapogenol B are less phytotoxic, making them preferable in sustainable crop rotations . This compound’s role in salinity stress response in M. arborea further distinguishes it from other saponins, which are upregulated under drought or pathogen attack .

    Q & A

    Basic Research Questions

    Q. What standardized analytical methods are recommended for quantifying Medicagenic acid in plant extracts?

    • Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is widely used for quantification. For example, in alfalfa biomass, this compound levels were measured across multiple harvests using HPLC, with concentrations ranging from 0.12 to 28.53 mg/g depending on the fraction (LPC, Fiber, Phytoserum) . To ensure accuracy, calibrate instruments with certified reference standards (e.g., CAS RN 599-07-5) and validate recovery rates using spiked samples .

    Q. How do environmental factors influence this compound accumulation in Medicago sativa?

    • Methodological Answer: Controlled studies comparing harvest cycles and selenium fortification (as in ) reveal that this compound concentrations vary significantly by plant fraction and harvest timing. For instance, Phytoserum fractions showed a 40-fold increase (0.72 to 28.53 mg/g) across four harvests . To isolate environmental effects, design experiments with fixed variables (e.g., soil pH, light exposure) and use multivariate regression to analyze interactions between growth conditions and metabolite levels.

    Q. What are the solubility challenges of this compound in aqueous solutions, and how can they be mitigated?

    • Methodological Answer: this compound has low water solubility (0.092 mg/L at 25°C), limiting its bioavailability in in vitro assays . To address this, use solubilization agents like dimethyl sulfoxide (DMSO) or β-cyclodextrin complexes. Validate solubility post-treatment via dynamic light scattering (DLS) or nuclear magnetic resonance (NMR) to confirm stability in experimental buffers.

    Advanced Research Questions

    Q. How can researchers resolve contradictory data on this compound’s bioactivity across different experimental models?

    • Methodological Answer: Discrepancies may arise from variations in extraction methods (e.g., LPC vs. Phytoserum fractions ) or assay conditions. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies. For example, replicate bioactivity assays (e.g., anti-inflammatory or apoptosis induction) using standardized extracts and include positive controls (e.g., PI3K/Akt/mTOR inhibitors ). Use meta-analysis tools to harmonize data from disparate sources .

    Q. What experimental strategies are effective for elucidating this compound’s mechanism of action in signaling pathways?

    • Methodological Answer: Combine omics approaches (transcriptomics/proteomics) with pathway-specific inhibitors. For example, this compound’s potential interaction with the TGF-β/Smad or NF-κB pathways can be tested using luciferase reporter assays in HEK293 cells. Validate findings with siRNA knockdowns and phospho-specific antibodies. Ensure reproducibility by adhering to MIAME/MIAPE guidelines for data reporting .

    Q. How can researchers optimize the extraction efficiency of this compound while minimizing co-isolation of interfering compounds?

    • Methodological Answer: Fractional extraction using polarity-based solvents (e.g., hexane → ethyl acetate → methanol) followed by LC-MS profiling can isolate this compound from contaminants like formononetin . Advanced techniques include molecularly imprinted polymers (MIPs) for selective binding. Document purification yields and purity ratios (e.g., peak area ratios in HPLC chromatograms) to benchmark protocols .

    Q. Data Analysis & Reporting

    Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

    • Methodological Answer: Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀/IC₅₀ values. For multifactorial data (e.g., combined effects of selenium and harvest timing ), apply ANOVA with Tukey’s post-hoc test. Report confidence intervals and effect sizes to enhance reproducibility .

    Q. How should researchers address batch-to-batch variability in this compound yields from plant sources?

    • Methodological Answer: Implement quality-by-design (QbD) principles, including raw material authentication (via DNA barcoding) and process controls (e.g., temperature/pH monitoring during extraction). Use statistical process control (SPC) charts to track variability and identify outliers .

    Q. Ethical & Reproducibility Considerations

    Q. What steps ensure ethical compliance in studies involving this compound’s pharmacological potential?

    • Methodological Answer: For in vivo studies, follow ARRIVE guidelines for animal welfare. For human cell lines, obtain ethical approvals and disclose sourcing (e.g., ATCC repositories). Clearly state conflicts of interest, especially if using proprietary extraction methods .

    Q. How can researchers enhance the reproducibility of this compound-related findings?

    • Methodological Answer: Deposit raw data (e.g., chromatograms, NMR spectra) in public repositories like Zenodo or Figshare. Publish detailed protocols on platforms like protocols.io , including step-by-step extraction and analysis procedures . Cross-validate results with independent labs using blinded samples.

    Eigenschaften

    IUPAC Name

    2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C30H46O6/c1-25(2)11-13-30(24(35)36)14-12-27(4)17(18(30)15-25)7-8-20-26(3)16-19(31)22(32)29(6,23(33)34)21(26)9-10-28(20,27)5/h7,18-22,31-32H,8-16H2,1-6H3,(H,33,34)(H,35,36)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IDGXIXSKISLYAC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1)C)C(=O)O)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C30H46O6
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    502.7 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name Medicagenic acid
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0034551
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    CAS No.

    599-07-5
    Record name Medicagenic acid
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0034551
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Melting Point

    352 - 353 °C
    Record name Medicagenic acid
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0034551
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Medicagenic acid
    Medicagenic acid
    Medicagenic acid
    Medicagenic acid
    Medicagenic acid
    Medicagenic acid

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.